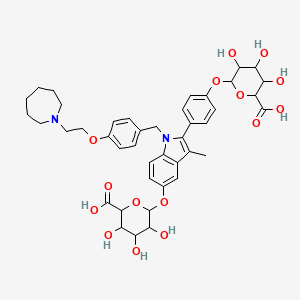
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is known for its stereoselective properties, making it a valuable building block in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride typically involves the reduction of cyclohexane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclohexane-1,3-dione in the presence of ammonia, which yields the desired diamine. The reaction is carried out under high pressure and temperature to ensure complete reduction and amination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through crystallization or distillation to obtain the dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3-dione.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,3-dione.
Reduction: Various cyclohexane derivatives.
Substitution: N-substituted cyclohexane-1,3-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1R,3R)-cyclohexane-1,3-diamine;dihydrochloride involves its interaction with various molecular targets. The compound’s chiral nature allows it to selectively bind to specific enzymes or receptors, influencing biochemical pathways. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral catalyst, promoting the formation of enantiomerically pure products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3S)-cyclohexane-1,3-diamine
- (1R,2R)-cyclohexane-1,2-diamine
- (1S,2S)-cyclohexane-1,2-diamine
Uniqueness
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, this compound exhibits higher selectivity in asymmetric synthesis, making it a preferred choice in the production of chiral molecules.
Eigenschaften
Molekularformel |
C6H16Cl2N2 |
|---|---|
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
(1R,3R)-cyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m1../s1 |
InChI-Schlüssel |
ABDGJCKNZHDDLV-BNTLRKBRSA-N |
Isomerische SMILES |
C1C[C@H](C[C@@H](C1)N)N.Cl.Cl |
Kanonische SMILES |
C1CC(CC(C1)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


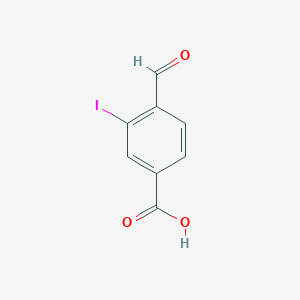

![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
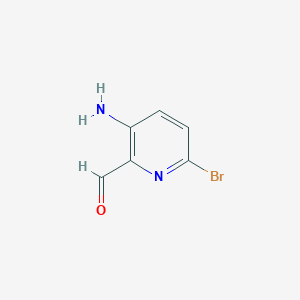
amine hydrochloride](/img/structure/B12283298.png)
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
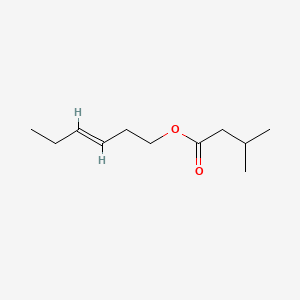
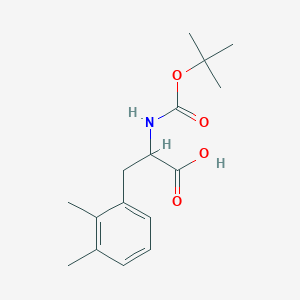

![(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)
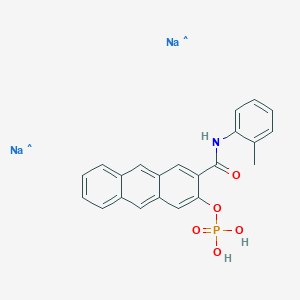
![2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol](/img/structure/B12283340.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)
